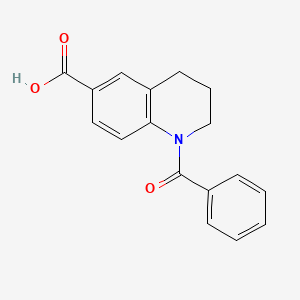

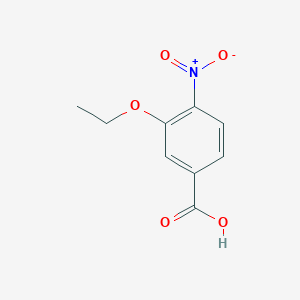

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Vue d'ensemble

Description

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound that is derived from 1,2,3,4-Tetrahydroquinoline . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid involves chemical reactions . The reaction mixture is stirred at 25-65 oC for 6-24 hours for the reaction of 1a-h, and at 25-100 oC for 2-24 hours for the reaction of 1i-p . After this, it is allowed to cool down to room temperature and concentrated under reduced pressure to give the crude product .Molecular Structure Analysis

The molecular formula of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is C17H15NO3 . The InChI code is 1S/C10H11NO2/c12-10 (13)8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2, (H,12,13) .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . Exclusive formation of C (1)-alkynylated THIQs (endo products) was observed in good to excellent yields .Physical And Chemical Properties Analysis

The physical form of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is solid . It has a molecular weight of 177.2 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Constrained Derivatives : N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, when reacted with acetic anhydride, forms an oxazolo[3,4-a]quinolin-3-one derivative. Further cyclopropanation of this derivative leads to the formation of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, indicating unique synthetic pathways and applications in the creation of new heterocyclic systems (Szakonyi et al., 2002).

Anticancer Properties : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potential anticancer agents due to their cytotoxic activities on various breast cancer cell lines. These derivatives are part of a larger family of alkaloids that have been extensively studied for their range of biological properties, including antitumor and antimicrobial activities (Redda et al., 2010).

Functionalization of Tetrahydroisoquinoline : A Ugi-type multicomponent reaction involving tetrahydroisoquinoline has been utilized for N and C1 functionalization, leading to the formation of 1,2-diacylated adducts. This strategy opens up new possibilities for molecular modifications and potential applications in medicinal chemistry (Ngouansavanh & Zhu, 2007).

Ecdysone Receptor Binding : A series of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their ability to cause expression of a reporter gene downstream of an ecdysone response element, indicating potential applications in gene expression control systems (Smith et al., 2003).

Biological Activities and Potential Therapeutic Applications

PPARγ Agonist for Diabetes Treatment : A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One specific compound demonstrated potent activity and reduced plasma glucose and triglyceride levels in animal models, indicating its potential as a diabetes treatment (Azukizawa et al., 2008).

Anticancer and Apoptogenic Effects : 1,8-Naphthalimide derivatives with non-protein amino acids have been synthesized and demonstrated cytotoxic effects against human tumor cell lines. Their cytotoxicity is mediated by induction of apoptosis and inhibition of NFκB-signaling pathways, suggesting potential applications in cancer therapy (Marinov et al., 2019).

Antibiotic Properties : A new natural product, helquinoline, a tetrahydroquinoline derivative isolated from Janibacter limosus, has shown high biological activity against bacteria and fungi. This indicates the potential of tetrahydroquinoline derivatives as a new class of antibiotics (Asolkar et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(12-5-2-1-3-6-12)18-10-4-7-13-11-14(17(20)21)8-9-15(13)18/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVBYTHQWPHPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)